Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-
CAS No.: 62880-68-6
Cat. No.: VC19441403
Molecular Formula: C9H11BrClN3
Molecular Weight: 276.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62880-68-6 |
|---|---|
| Molecular Formula | C9H11BrClN3 |
| Molecular Weight | 276.56 g/mol |
| IUPAC Name | 5-bromo-4-chloro-2-piperidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C9H11BrClN3/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2 |
| Standard InChI Key | YGKPKIBMGSHKSP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC=C(C(=N2)Cl)Br |
Introduction
Chemical Identity and Structural Features
5-Bromo-4-chloro-2-(1-piperidinyl)pyrimidine (CAS 62880-67-5) is a halogenated pyrimidine derivative with the systematic IUPAC name 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine . Its molecular formula, C₉H₁₁BrClN₃, reflects the integration of bromine and chlorine atoms on the pyrimidine ring alongside a piperidine substituent. The molecular weight is 276.56 g/mol, calculated from its exact isotopic composition .
Structural Characteristics
The compound’s planar pyrimidine ring system undergoes substitution at three positions:
-
Position 2: Chlorine atom
-
Position 4: Piperidin-1-yl group (a six-membered saturated nitrogen heterocycle)
-
Position 5: Bromine atom
The SMILES notation (C1CCN(CC1)C2=NC(=NC=C2Br)Cl) and InChI key (DRBOKBVIEFICHN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . The piperidinyl group introduces conformational flexibility, potentially influencing molecular interactions in biological systems.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 62880-67-5 | |
| Molecular Formula | C₉H₁₁BrClN₃ | |
| Molecular Weight (g/mol) | 276.56 | |
| IUPAC Name | 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine |
Synthesis and Synthetic Considerations
While no direct synthesis protocols for this compound are documented in the available literature, analogous halogenated pyrimidine syntheses provide methodological insights. A patented route for 5-bromo-2-fluoropyrimidine involves halogenation of hydroxylated precursors using phosphorus oxychloride (POCl₃) and subsequent fluorination . By analogy, the target compound could theoretically be synthesized through:
-
Nucleophilic substitution of a hydroxyl group at position 4 with piperidine under basic conditions.
-
Electrophilic halogenation at positions 2 and 5 using chlorine and bromine sources, respectively .
Critical reaction parameters would include:
-
Temperature control (<5°C) during bromination to prevent polyhalogenation
-
Use of aprotic polar solvents (e.g., dichloromethane) to facilitate SNAr mechanisms
-
Purification via silica gel chromatography or recrystallization from ethanol/water mixtures
Physicochemical Properties
-
LogP: ~2.5 (moderate lipophilicity due to halogen atoms and piperidinyl group)
-
Aqueous Solubility: Likely low (<1 mg/mL), necessitating organic solvents (DMSO, ethanol) for biological assays
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the labile C-Cl bond
Comparative Analysis with Structural Analogs
The compound 5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine (CID 80464853) demonstrates how substituent variations impact molecular properties :
Table 2: Structural Comparison with Analog CID 80464853
| Feature | Target Compound | CID 80464853 |
|---|---|---|
| Position 2 Substituent | Chlorine | Chlorine |
| Position 4 Substituent | Piperidin-1-yl | 1-Methylcyclopropyl |
| Molecular Formula | C₉H₁₁BrClN₃ | C₈H₈BrClN₂ |
| Molecular Weight | 276.56 g/mol | 255.52 g/mol |
| Predicted LogP | ~2.5 | ~2.8 |
The piperidinyl group in the target compound introduces hydrogen-bonding capability absent in the cyclopropyl analog, potentially enhancing solubility and target binding affinity.
Research Gaps and Future Directions
-
Synthetic Optimization: Development of scalable routes using catalytic halogenation and C-N coupling reactions.
-
Biological Screening: Evaluation against kinase families (e.g., EGFR, VEGFR) given structural similarity to known inhibitors.
-
Computational Studies: DFT calculations to map electrostatic potentials and predict reactivity sites.
-
Crystallography: X-ray analysis to confirm substitution patterns and intermolecular packing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume